4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline
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Overview
Description
4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline is an organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Attachment of the Isopropoxy and Methoxy Groups: The isopropoxy and methoxy groups can be introduced through nucleophilic substitution reactions using isopropyl alcohol and methanol, respectively, in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzyl)-6-methoxyisoquinoline: Lacks the isopropoxy group.
6-Isopropoxy-7-methoxyisoquinoline: Lacks the chlorobenzyl group.
4-(4-Chlorobenzyl)-isoquinoline: Lacks both the isopropoxy and methoxy groups.
Uniqueness
4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline is unique due to the presence of all three functional groups (chlorobenzyl, isopropoxy, and methoxy) on the isoquinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
88708-11-6 |
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Molecular Formula |
C20H20ClNO2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-7-methoxy-6-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C20H20ClNO2/c1-13(2)24-20-10-18-15(8-14-4-6-17(21)7-5-14)11-22-12-16(18)9-19(20)23-3/h4-7,9-13H,8H2,1-3H3 |
InChI Key |
UHVXUJXMOIZHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=NC=C(C2=C1)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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